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Compound of Interest

Compound Name: 4-METHYLQUINOLINE

Cat. No.: B147181 Get Quote

This guide provides a comparative overview of molecular docking studies involving 4-
methylquinoline analogues and their interactions with various protein targets. The information

is intended for researchers, scientists, and professionals in the field of drug development to

facilitate the understanding of the therapeutic potential of this chemical scaffold.

Data Summary of Docking Studies
The following table summarizes the docking scores and binding affinities of various 4-
methylquinoline and closely related quinoline derivatives against a range of protein targets.

Lower docking scores generally indicate a higher predicted binding affinity.
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Compound
Class

Target Protein PDB ID
Docking Score
(kcal/mol)

Key Findings

Quinoline

Derivative

HIV Reverse

Transcriptase
4I2P -10.675

Compound

exhibited strong

binding affinity,

with interactions

at the allosteric

site.[1][2]

4-

Methylquinoline

Derivatives

Mycobacterium

tuberculosis

Inositol-3-

phosphate

synthase

1gro

Not explicitly

stated, but

compounds

showed "good

binding scores".

Synthesized

compounds

displayed

potential as anti-

tubercular

agents.[3]

Substituted

Quinoline

Derivative (4f)

Epidermal

Growth Factor

Receptor

(EGFR)

Not Specified

Not explicitly

stated, but

showed strong

inhibition (IC50 =

0.015 ± 0.001

µM).

Compound 4f

demonstrated

significant

cytotoxic effects

against A549 and

MCF7 cancer

cells.[4]

Quinoline

Derivative (4c)

Tubulin

(Colchicine

Binding Site)

Not Specified

Not explicitly

stated, but

successfully

inhibited tubulin

polymerization

(IC50 = 17 ± 0.3

μM).

Compound 4c

showed potent

antiproliferative

activity against

various cancer

cell lines.[5]
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4-[(Quinolin-4-

yl)amino]benzam

ide Derivative

(G07)

Influenza Virus

RNA Polymerase

(PA-PB1)

Not Specified

Not explicitly

stated, but

showed

significant anti-

influenza activity

(EC50 = 11.38 ±

1.89 µM).

Compound G07

was identified as

a promising anti-

influenza agent.

[6]

Quinoline/Thiazin

an-4-one Hybrid

(7e)

S. aureus Murb

Protein
IHSK

Not explicitly

stated, but

showed potent

antibacterial

activity (MIC =

48 µg/mL).

The compound

was more

effective against

MRSA than the

drug

ciprofloxacin.[7]

[8][9]

Experimental Protocols
The following sections detail the generalized methodologies employed in the cited docking

studies.

Protein Preparation
Retrieval of Protein Structure: The three-dimensional crystallographic structure of the target

protein is downloaded from the Protein Data Bank (PDB).

Preparation of the Protein: The protein structure is prepared for docking by removing water

molecules, ligands, and any co-factors. Hydrogen atoms are added to the protein, and

charges are assigned. The protein structure is then minimized to relieve any steric clashes.

Ligand Preparation
2D Structure Drawing and 3D Conversion: The two-dimensional structures of the 4-
methylquinoline analogues are drawn using a chemical drawing tool. These 2D structures

are then converted into three-dimensional models.

Energy Minimization: The 3D structures of the ligands are subjected to energy minimization

using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[1]
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Molecular Docking
Grid Generation: A grid box is defined around the active site of the target protein.[1] The size

and center of the grid are set to encompass the binding pocket.

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina.

[10] The program explores various possible conformations of the ligand within the defined

active site and calculates the binding affinity for each conformation.

Analysis of Results: The docking results are analyzed to identify the best-docked poses

based on the docking scores.[1] The interactions between the ligand and the amino acid

residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions,

are visualized and analyzed.[1]

Visualizations
Experimental Workflow for Comparative Docking
Studies
The following diagram illustrates the typical workflow for a comparative molecular docking

study.
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Caption: Workflow of a comparative molecular docking study.

EGFR Signaling Pathway Inhibition by Quinoline
Derivatives
The diagram below depicts a simplified representation of the Epidermal Growth Factor

Receptor (EGFR) signaling pathway and its inhibition by quinoline derivatives, a common

mechanism of action for anticancer agents.
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Caption: Inhibition of the EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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